molecular formula C20H19FN4O4S B2401397 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide CAS No. 1235093-25-0

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide

Cat. No.: B2401397
CAS No.: 1235093-25-0
M. Wt: 430.45
InChI Key: BPXITFHARMUTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propanamide side chain linked to a 3-(methylsulfonamido)phenyl moiety. This structure is characteristic of TRPV1 antagonists, which are investigated for pain management and inflammatory disorders . The methylsulfonamido group enhances solubility and bioavailability, while the fluorophenyl moiety contributes to receptor binding affinity.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c1-13(20(27)22-16-4-3-5-17(12-16)24-30(2,28)29)25-19(26)11-10-18(23-25)14-6-8-15(21)9-7-14/h3-13,24H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXITFHARMUTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and various biological effects.

  • Molecular Formula: C20H18FN3O4
  • Molecular Weight: 383.4 g/mol
  • IUPAC Name: N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
  • InChI Key: FTYOBDSZPVJVDM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core: Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Fluorophenyl Group: Achieved through a substitution reaction using a fluorinated aromatic compound.
  • Attachment of the Sulfonamide Group: This involves an amidation reaction with a suitable amine and an acylating agent.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Interaction: It may inhibit or activate enzymes that are crucial for various biological processes.
  • Receptor Modulation: The compound can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression Influence: It has the potential to affect gene expression linked to disease progression or cellular function.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that:

  • Compounds with similar structures have demonstrated potent inhibition of cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.42 µg/mL to 30.81 µg/mL .
CompoundCell LineIC50 (µg/mL)
Compound 1HeLa30.81
Compound 2CaCo-22.42
Compound 3HeLa3.04

Antimicrobial Activity

In addition to anticancer effects, this compound may also exhibit antimicrobial properties. Studies suggest that compounds within this chemical class can interfere with bacterial growth and exhibit activity against various pathogens.

Case Studies

  • Study on Anticancer Activity:
    • A recent study evaluated the cytotoxic effects of various synthesized derivatives against cancer cell lines, revealing that certain modifications in the structure significantly enhanced anticancer potency .
    • The results indicated that specific substitutions on the phenyl ring were critical for enhancing antiproliferative effects.
  • Mechanistic Insights:
    • The role of apoptosis induction in the anticancer activity was investigated, showing that compounds could significantly increase caspase activity, suggesting a mechanism involving programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Fluorophenyl vs. Chlorophenyl or Benzyl Groups
  • Compound 22 (): Replaces the 4-fluorophenyl with a 4-chlorophenyl group, resulting in a lower molecular weight (670 [M+H]+ vs. 679 [M+H]+ for Compound 20). The chlorine atom increases lipophilicity but may reduce metabolic stability compared to fluorine .
  • Compound 21 (): Incorporates a benzyl-substituted sulfonamide, reducing yield (54% vs. 82% for Compound 20) and altering melting point (74–84°C vs. 85–90°C) due to steric bulk .
Methylsulfonamido vs. Other Sulfonamides
  • Compound D279-0049 (): Replaces methylsulfonamido with a trifluoromethylphenyl group, increasing molecular weight (415.41 g/mol vs.

Modifications to the Pyridazinone/Pyridine Core

Alkoxy Substituents
  • Compound 23 (): Features an isopentyloxy group, yielding a high melting point (136–139°C) due to extended alkyl chain crystallization .
  • Compound 14 (): A but-2-en-1-yloxy group introduces unsaturation, reducing melting point (110°C) and possibly improving solubility .
Heterocyclic Additions
  • Compound 6i (): Incorporates a benzylpiperidine group, increasing molecular weight (548.22 g/mol) and introducing basicity, which may affect pharmacokinetics .

Piperazine/Piperidine Derivatives

  • Compound 6g (): A 4-fluorophenylpiperazine substituent enhances polarity (molecular weight 527.28 g/mol) and may improve receptor selectivity .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound ID Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Source
Target Compound ~415* N/A N/A 4-Fluorophenyl, methylsulfonamido
Compound 20 679 85–90 82 Benzyl, trifluoromethyl
Compound 23 (Evid.5) ~550* 136–139 68 Isopentyloxy
D279-0049 415.41 N/A N/A Trifluoromethylphenyl
Compound 14 489 110 72 But-2-en-1-yloxy

*Estimated based on analogs.

Table 2: Structural Modifications and Implications

Modification Type Example Compound Effect on Properties
Fluorine substitution Target Compound Enhanced binding affinity, metabolic stability
Chlorine substitution Compound 22 Increased lipophilicity
Alkoxy chain extension Compound 23 (Evid.5) Higher melting point, reduced solubility
Piperazine addition Compound 6g Improved selectivity

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, dimethylformamide), and catalysts (e.g., HCl, Pd-based catalysts). Key steps include:

  • Condensation reactions to form the pyridazinone core.
  • Substitution reactions to introduce the 4-fluorophenyl and methylsulfonamido groups . Analytical techniques like HPLC (for purity assessment) and NMR (structural confirmation) are essential for monitoring intermediates and final product quality .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

The pyridazinone core (6-oxo group) is prone to nucleophilic attack, while the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates. The methylsulfonamido moiety contributes to hydrogen bonding and solubility, affecting interactions with biological targets .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • 1H/13C NMR : To confirm substituent positions and purity.
  • Mass spectrometry (MS) : For molecular weight validation.
  • HPLC : To quantify purity and detect byproducts.
  • FTIR : To identify functional groups (e.g., sulfonamide S=O stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound stability. Strategies include:

  • Dose-response curves across multiple models.
  • Metabolic stability assays (e.g., liver microsomes) to assess degradation .
  • Target engagement studies (e.g., SPR, ITC) to validate binding kinetics .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : To screen potential binding sites (e.g., kinase active sites).
  • Molecular dynamics (MD) simulations : To assess conformational stability over time.
  • QSAR modeling : To correlate structural features (e.g., fluorine substitution) with activity .

Q. How does the introduction of fluorine atoms impact the compound’s pharmacokinetic profile?

Fluorine enhances metabolic stability by resisting oxidative degradation and improving membrane permeability. In vitro ADMET assays (e.g., Caco-2 permeability, CYP450 inhibition) are critical for evaluating bioavailability and toxicity .

Q. What strategies can mitigate side reactions during derivatization of the pyridazinone core?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during functionalization.
  • pH control : Maintain neutral conditions to prevent hydrolysis of the sulfonamide group.
  • Catalyst optimization : Pd-mediated cross-coupling for selective aryl substitutions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReaction TypeConditionsYield (%)Reference
1Core formationEthanol, 80°C, 12h65–70
2Fluorophenyl substitutionDMF, Pd(OAc)₂, 100°C55–60
3Sulfonamide couplingDCM, EDC/HOBt, RT75–80

Q. Table 2: Biological Activity Comparison

DerivativeTarget IC₅₀ (nM)Selectivity IndexNotes
Parent compound120 ± 158.2High CYP3A4 inhibition
Fluoro-analog85 ± 1012.5Improved metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.